1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride
CAS No.: 158401-51-5
VCID: VC0193315
Molecular Formula: C7H20Cl3N2O4P
Molecular Weight: 333.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 3-[[2-[(2-Chloroethyl)amino]ethyl]amino]propyl Monophosphate Dihydrochloride, also known as 1-Propanol, 3-[[2-[(2-chloroethyl)amino]ethyl]amino]-, dihydrogen phosphate dihydrochloride, is a chemical compound with the molecular formula C7 H18 Cl N2 O4 P . 2 Cl H and a molecular weight of 333.58 . It is available in neat form and has a purity level of >95% (HPLC) . The compound is categorized as a metabolite and an impurity reference material . Due to its nature as a controlled substance, restrictions and additional documentation, such as permits or BSL certification, might be required for purchase . It is also made to order and has freight restrictions with a short shelf life . A similar compound is 3-((2-Chloroethyl)amino)propyl Dihydrogen Phosphate, which can be purchased online . Other related chemical terminologies include alkyl groups such as methyl-, ethyl-, n-propyl, and iso-propyl . When working with complex research data, clarity and simplicity are essential, and summarizing skills are valuable in research fields . In research, detail-oriented skills are crucial for conducting comprehensive research and data analysis . Effective collaboration, data interpretation, and project management are key components, alongside the ability to design and implement research protocols while adhering to ethical standards . |
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CAS No. | 158401-51-5 |
Product Name | 1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride |
Molecular Formula | C7H20Cl3N2O4P |
Molecular Weight | 333.6 g/mol |
IUPAC Name | 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate;dihydrochloride |
Standard InChI | InChI=1S/C7H18ClN2O4P.2ClH/c8-2-4-10-6-5-9-3-1-7-14-15(11,12)13;;/h9-10H,1-7H2,(H2,11,12,13);2*1H |
Standard InChIKey | OTNQBDJOMAOTIE-UHFFFAOYSA-N |
SMILES | C(CNCCNCCCl)COP(=O)(O)O.Cl.Cl |
Canonical SMILES | C(CNCCNCCCl)COP(=O)(O)O.Cl.Cl |
Appearance | White to Off-White Solid |
Purity | > 95% |
Synonyms | 3-[[2-[(2-Chloroethyl)amino]ethyl]amino]propyl Monophosphate Dihydrochloride; 3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate Dihydrochloride; USP Cyclophosphamide Related Compound D |
PubChem Compound | 3074467 |
Last Modified | Apr 15 2024 |
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